2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multistep organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenylamine, 4-methoxybenzaldehyde, and iodine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4-dimethylphenylamine and 4-methoxybenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The iodo group at the 6-position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound can be used as a probe to study biological pathways and processes, helping to elucidate the roles of specific proteins or enzymes.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in antiproliferative or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:
2-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)-4(1H)-quinazolinone: This compound lacks the iodine atom at the 6-position, which may result in different chemical reactivity and biological activity.
6-Bromo-2-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: The presence of a bromine atom instead of iodine may alter the compound’s electronic properties and reactivity.
2-(2,4-Dimethylphenyl)-6-chloro-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: The chlorine atom at the 6-position may influence the compound’s chemical behavior and interactions with biological targets.
The uniqueness of 2-(2,4-DIMETHYLPHENYL)-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21IN2O2 |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21IN2O2/c1-14-4-10-19(15(2)12-14)22-25-21-11-5-16(24)13-20(21)23(27)26(22)17-6-8-18(28-3)9-7-17/h4-13,22,25H,1-3H3 |
InChI Key |
LYDIFZLXJKBHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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